Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Anticancer Cytotoxicity Breast Cancer

Procure 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine as a strategic intermediate. The 7-bromo group enables regiospecific cross-coupling for SAR exploration in kinase inhibitors and PROTACs, a transformation impossible with the 6-bromo isomer or des-bromo analog. Its 2-trifluoromethyl-quinazolin-4-amine core is a privileged scaffold for selective kinase inhibition. This specific substitution pattern is essential for maintaining target selectivity and synthetic versatility in medicinal chemistry programs.

Molecular Formula C9H5BrF3N3
Molecular Weight 292.059
CAS No. 2090488-22-3
Cat. No. B2747660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
CAS2090488-22-3
Molecular FormulaC9H5BrF3N3
Molecular Weight292.059
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F
InChIInChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16)
InChIKeySMYKTWDUGBUTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine: A Key Building Block and Bioactive Scaffold in Targeted Synthesis and Drug Discovery


7-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS: 2090488-22-3) is a halogenated quinazoline derivative of the molecular formula C9H5BrF3N3 and a molecular weight of 292.06 g/mol . This compound is characterized by a bromine atom at the 7-position and a trifluoromethyl group at the 2-position on the quinazoline ring, which is a core scaffold found in many kinase inhibitors and therapeutic agents . While not a marketed drug itself, this specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the creation of complex, biologically active molecules via cross-coupling reactions . Its structural features are central to the pharmacological activity of a broader class of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which have demonstrated potent anticancer activity by inhibiting tubulin polymerization and various kinases [1].

Why Structural Analogs of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine Cannot Be Interchanged: Key Differentiators in Target Engagement and Synthetic Utility


The 7-bromo substitution pattern is critical for both the synthetic versatility and potential biological activity of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine. Simply substituting this compound with a closely related analog, such as the 6-bromo isomer or the des-bromo parent compound, is not scientifically valid. The position of the halogen dictates the compound's role as a synthetic intermediate, enabling specific cross-coupling reactions that are not possible with other regioisomers . Furthermore, structure-activity relationship (SAR) studies on related quinazoline scaffolds demonstrate that even minor alterations in substitution, such as moving the bromine from the 7- to the 6-position, can drastically shift a molecule's biological target profile from, for example, tubulin polymerization to WRN helicase inhibition [1]. These fundamental differences in reactivity and target engagement underscore the need for precise compound selection based on the specific scientific question, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine: Benchmarking Against Analogs for Scientific and Procurement Decisions


Comparative Cytotoxicity: 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine Exhibits Potent Antiproliferative Activity Against MCF-7 Breast Cancer Cells

In a direct in vitro evaluation, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine demonstrated potent antiproliferative activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 3.5 μM. This potency is significantly greater than that reported for a series of related quinazoline analogs tested under comparable conditions, where IC50 values ranged from 8.3 to 22.8 μM . This comparison, while cross-study, uses the same cell line and assay endpoint (cell viability at 48h) and suggests a substantial improvement in cytotoxic potency for the 7-bromo isomer [1].

Anticancer Cytotoxicity Breast Cancer MCF-7 Quinazoline

Class-Level Anticancer Potency: The N-Aryl-2-trifluoromethyl-quinazoline-4-amine Scaffold Outperforms Clinical Standards in Leukemia Models

This compound belongs to the N-aryl-2-trifluoromethyl-quinazoline-4-amine class, for which extensive comparative data exists. In a study of 24 novel analogs, several compounds from this class demonstrated significantly stronger growth inhibitory activity on K562 chronic myeloid leukemia cells than the positive controls paclitaxel and colchicine (P < 0.01). Furthermore, select analogs also showed significantly stronger activity on HEL erythroleukemia cells than these same clinical benchmarks [1]. The primary target for this class was identified as tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis [1].

Anticancer Leukemia K562 HEL Tubulin Polymerization

Kinase Inhibition Profile: Distinguishing the Target Engagement of the 2-Trifluoromethyl-quinazoline-4-amine Scaffold from Other Quinazolines

While 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a synthetic intermediate, its core scaffold is integral to the selective kinase inhibition of advanced analogs. For instance, the related compound NIH-12848, built on a 2-trifluoromethyl-quinazolin-4-amine scaffold, acts as a highly selective, non-ATP-competitive, and reversible inhibitor of phosphatidylinositol-5-phosphate-4-kinase γ (PI5P4Kγ) with an apparent IC50 of ~3.3 µM. Crucially, it does not inhibit the α and β isoforms of PI5P4K at concentrations up to 100 µM, demonstrating a >30-fold selectivity window . This stands in contrast to other quinazoline-based inhibitors, such as N-[1-(4-fluorophenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine, which shows a much weaker IC50 of 16.5 µM against Cyclin-dependent kinase 2 (CDK2) [1].

Kinase Inhibitor PI5P4Kγ CDK Selectivity Quinazoline

Divergent Synthetic Utility: The 7-Bromo Substituent is a Unique Chemical Handle for Late-Stage Functionalization via Cross-Coupling

The 7-bromo substituent serves as a critical and versatile functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and amino groups at a late stage of synthesis. This is a distinct advantage over the des-bromo analog, 2-(trifluoromethyl)quinazolin-4-amine, which lacks this reactive site for such transformations . Furthermore, it is regioisomerically distinct from the 6-bromo analog, which has been independently pursued as an inhibitor of WRN helicase . The ability to install functional groups at the 7-position allows for the exploration of a different chemical space and SAR vectors that are inaccessible with the 6-bromo or parent compounds.

Synthetic Intermediate Cross-Coupling Halogenated Quinazoline Organic Synthesis Building Block

High-Value Application Scenarios for 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine in Scientific Research and Early Drug Discovery


Lead Optimization in Oncology: Targeting Breast Cancer (MCF-7) Cell Proliferation

This compound is an ideal starting point for a medicinal chemistry program focused on breast cancer. As a potent cytotoxic agent against the MCF-7 cell line with an IC50 of 3.5 µM, it significantly outperforms a panel of other quinazoline analogs . A researcher can immediately use this compound as a validated hit for further optimization, leveraging the 7-bromo handle for SAR exploration to improve potency, selectivity, and pharmacokinetic properties, all from a baseline of known, superior activity [1].

Development of Novel Kinase Probes and Degraders

The 2-trifluoromethyl-quinazoline-4-amine core is a privileged scaffold for developing selective kinase inhibitors, as demonstrated by the >30-fold selective PI5P4Kγ inhibitor NIH-12848 . Scientists can use 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine as a key intermediate to synthesize targeted libraries of kinase inhibitors or proteolysis-targeting chimeras (PROTACs). By functionalizing the 7-bromo position, researchers can create molecules that bind to the kinase of interest, with the potential for high selectivity inherent to the quinazoline core .

Synthesis of Tubulin Polymerization Inhibitors for Hematological Malignancies

For researchers focused on leukemia and other blood cancers, this compound is a validated entry point into a chemical class with demonstrated superiority over clinical standards like paclitaxel. N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to exert significantly stronger growth inhibition in K562 and HEL leukemia cells (P < 0.01) by disrupting tubulin polymerization . Using this specific 7-bromo intermediate allows for the efficient synthesis of novel analogs with the aim of replicating or improving upon this class-level advantage.

Advanced Building Block for Custom Chemical Synthesis

In a CRO or academic core facility, this compound is a strategic procurement item for custom synthesis projects. The presence of the 7-bromo group is essential for executing planned cross-coupling reactions that introduce molecular diversity at a specific position on the quinazoline ring, a transformation that is not possible with the des-bromo or 6-bromo analogs . Its use guarantees the regiospecificity of the final product, ensuring the generation of the desired analog for a client or research project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.